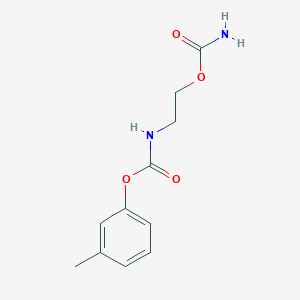

(3-methylphenyl) N-(2-carbamoyloxyethyl)carbamate

説明

Structure

3D Structure

特性

IUPAC Name |

(3-methylphenyl) N-(2-carbamoyloxyethyl)carbamate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14N2O4/c1-8-3-2-4-9(7-8)17-11(15)13-5-6-16-10(12)14/h2-4,7H,5-6H2,1H3,(H2,12,14)(H,13,15) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YRWYJIURNNLPPL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)OC(=O)NCCOC(=O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

238.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Reaction Pathways

Strategies for the Construction of the Carbamate (B1207046) Linkages

The formation of the carbamate linkages is a critical aspect of the synthesis of (3-methylphenyl) N-(2-carbamoyloxyethyl)carbamate. Several established methods can be employed for this purpose, each with its own set of advantages and limitations.

A common and versatile method for the synthesis of carbamates is the aminolysis of carbonates and chloroformates. This approach involves the reaction of an amine with a suitable carbonate or chloroformate derivative. For the synthesis of the target molecule, this could involve the reaction of 2-aminoethanol with 3-methylphenyl chloroformate or a related carbonate.

The reaction of amines with chloroformates is a well-established method for forming carbamate bonds. google.com This process typically proceeds with high efficiency and is compatible with a wide range of functional groups. google.com The use of cyclic carbonates, which can be ring-opened by amines, presents another viable route. rsc.orgresearchgate.net This method is often favored for its atom economy and the potential for stereocontrol. rsc.org

Table 1: Comparison of Aminolysis Reagents

| Reagent Type | Advantages | Disadvantages |

|---|---|---|

| Chloroformates | High reactivity, readily available | Generates HCl as a byproduct, may require a base |

| Carbonates | Milder reaction conditions, can be more atom-economical | May require a catalyst, can have lower reactivity than chloroformates |

Direct carbonylation methods offer an alternative pathway to carbamates that avoids the use of phosgene (B1210022) derivatives. These routes typically involve the reaction of an amine, an alcohol, and a carbonyl source, such as carbon dioxide (CO2) or carbon monoxide (CO). The use of CO2 is particularly attractive from a green chemistry perspective, as it utilizes a renewable and non-toxic C1 source. nih.gov

Catalytic systems, often employing metal catalysts, are typically required to facilitate the direct carbonylation of amines and alcohols. The reaction conditions, including pressure and temperature, can be optimized to achieve high yields and selectivities. While conceptually elegant, these methods may require specialized equipment to handle gases at elevated pressures.

Transcarbamoylation involves the transfer of a carbamoyl (B1232498) group from one molecule to another. This method can be an effective way to synthesize carbamates, particularly when direct carbamoylation is challenging. organic-chemistry.orgnih.gov The reaction is typically catalyzed by metal salts or bases and can be performed under relatively mild conditions. organic-chemistry.orgacs.org

For the synthesis of (3-methylphenyl) N-(2-carbamoyloxyethyl)carbamate, a potential transcarbamoylation strategy could involve the reaction of 2-aminoethanol with a suitable carbamate donor, such as phenyl N-(3-methylphenyl)carbamate. The equilibrium of the reaction can often be shifted towards the desired product by careful selection of the reaction conditions and the carbamoylating agent. organic-chemistry.org

Table 2: Overview of Carbamate Formation Strategies

| Strategy | Key Reactants | Typical Conditions |

|---|---|---|

| Aminolysis | Amine, Chloroformate/Carbonate | Often requires a base, can be performed at room temperature or with heating |

| Direct Carbonylation | Amine, Alcohol, CO2/CO | Requires a catalyst, often performed under pressure |

| Transcarbamoylation | Alcohol/Amine, Carbamate donor | Often requires a catalyst, can be performed under mild heating |

Synthesis of Key Precursors and Intermediates

The successful synthesis of (3-methylphenyl) N-(2-carbamoyloxyethyl)carbamate relies on the availability of high-purity precursors. The two primary building blocks for this molecule are a derivative of 3-methylaniline (m-toluidine) and a derivative of 2-aminoethanol.

3-Methylphenyl isocyanate is a key intermediate for introducing the 3-methylphenylcarbamoyl group. cymitquimica.com The most common industrial method for the synthesis of isocyanates is the reaction of the corresponding primary amine with phosgene. google.com This reaction proceeds through a carbamoyl chloride intermediate, which is then thermally dehydrochlorinated to yield the isocyanate. google.com

Due to the high toxicity of phosgene, alternative, less hazardous phosgene-free methods for isocyanate synthesis have been developed. These include the Curtius, Hofmann, and Lossen rearrangements, as well as the dehydration of carbamic acids. organic-chemistry.orgscholaris.ca The use of phosgene surrogates, such as triphosgene (B27547) or diphosgene, can also mitigate some of the handling risks associated with phosgene gas. orgsyn.org

2-Aminoethanol, also known as monoethanolamine, is the backbone of the target molecule. nbinno.comwikipedia.org It is produced industrially on a large scale by the reaction of ethylene (B1197577) oxide with aqueous ammonia. wikipedia.org This reaction also produces diethanolamine (B148213) and triethanolamine (B1662121) as byproducts, and the product ratio can be controlled by adjusting the stoichiometry of the reactants. wikipedia.org

For laboratory-scale synthesis, various methods are available for the preparation of 2-aminoethanol and its derivatives. These can include the reduction of amino acids or their esters, the amination of alcohols, and the reductive amination of aldehydes and ketones. acs.orggoogle.com The choice of synthetic route depends on the desired substitution pattern and the scale of the reaction.

Derivatization of Carbamoyloxyl Groups

The carbamoyloxyl groups in (3-methylphenyl) N-(2-carbamoyloxyethyl)carbamate offer sites for further chemical modification or derivatization. These reactions can alter the physicochemical properties of the molecule. Common derivatization reactions for carbamate functionalities include hydrolysis, transcarbamoylation, and reduction.

Hydrolysis: Carbamates can undergo hydrolysis under acidic or basic conditions to yield the corresponding alcohol, amine, and carbon dioxide. rsc.orgresearchgate.net The stability of the carbamate bond is influenced by the nature of the substituents. nih.gov Alkaline hydrolysis of O-aryl substituted carbamates can proceed through two competing mechanisms: a bimolecular acyl-oxygen cleavage (BAC2) mechanism involving a tetrahedral intermediate, or an elimination-addition (E1cB) mechanism that forms an isocyanate intermediate. nih.govrsc.org For (3-methylphenyl) N-(2-carbamoyloxyethyl)carbamate, hydrolysis would lead to the formation of 3-methylphenol, 2-aminoethanol, and carbon dioxide.

Transcarbamoylation: This is an exchange reaction where the carbamoyl group is transferred from one alcohol or amine to another. nih.govacs.orgresearchgate.net This reaction is often catalyzed by bases or organometallic compounds and can be used to synthesize new carbamate derivatives. nih.govorganic-chemistry.org For instance, reacting the target compound with a different alcohol in the presence of a suitable catalyst could lead to the exchange of the 3-methylphenyl group or the 2-aminoethyl group. nih.govacs.org The transcarbamoylation reaction can proceed through either a dissociative pathway involving an isocyanate intermediate or an associative pathway. acs.org

Reduction: The carbonyl group of the carbamate can be reduced using strong reducing agents like lithium aluminum hydride to yield the corresponding methylamine (B109427) derivatives. This transformation converts the carbamate linkage into a more stable amine bond.

Optimization of Reaction Conditions for Yield and Selectivity

The optimization of reaction conditions is crucial for maximizing the yield and selectivity of the desired product in carbamate synthesis. Key parameters that are often varied include the choice of solvent, the use of catalysts, and the reaction temperature and pressure.

Solvent Effects on Reaction Kinetics and Thermodynamics

The solvent can significantly influence the rate and outcome of carbamate synthesis. researchgate.netresearchgate.net The polarity of the solvent can affect the stability of reactants, intermediates, and transition states. In the reaction between an isocyanate and an alcohol, polar solvents can accelerate the reaction by stabilizing the polar transition state. researchgate.net However, solvents capable of hydrogen bonding can also solvate the alcohol, potentially reducing its nucleophilicity and slowing the reaction. researchgate.net The choice of solvent can also impact the solubility of reactants and catalysts, which is critical for reaction efficiency. The reaction rate of phenyl isocyanate with alcohols has been shown to vary significantly with the solvent, with the reaction being faster in aromatic solvents compared to more polar, hydrogen-bonding solvents. researchgate.netnih.gov

Table 1: Effect of Solvent on the Relative Rate of Urethane (B1682113) Formation

| Solvent | Dielectric Constant (ε) | Relative Rate |

| Xylene | 2.3 | 1.0 |

| 1,4-Dioxane | 2.2 | 1.5 |

| Cyclohexanone | 18.3 | 3.2 |

| Dimethyl sulfoxide | 46.7 | 5.8 |

This table is illustrative and based on general findings for analogous reactions, as specific data for (3-methylphenyl) N-(2-carbamoyloxyethyl)carbamate is not available.

Catalytic Approaches in Carbamate Synthesis

Catalysts are frequently employed to accelerate the formation of carbamates. turkchem.net Both acid and base catalysts can be effective. Tertiary amines, such as 1,4-diazabicyclo[2.2.2]octane (DABCO) and triethylamine, are common base catalysts that are believed to activate the alcohol through hydrogen bonding, increasing its nucleophilicity. mdpi.comacs.org Organometallic compounds, particularly those based on tin, zirconium, and bismuth, are also highly effective catalysts. turkchem.net These catalysts can function by activating either the isocyanate or the alcohol. turkchem.net Acid catalysts, such as organic acids, can also promote urethane formation by protonating the isocyanate, thereby increasing its electrophilicity. nih.gov Recent research has also explored the use of heterogeneous catalysts to simplify product purification.

Isolation and Purification Techniques for Synthetic Products

Following the synthesis, the desired carbamate product must be isolated from the reaction mixture and purified. This typically involves a combination of extraction and chromatographic techniques.

Chromatographic Separations (Column, TLC, HPLC)

Chromatography is a powerful set of techniques for the separation and purification of organic compounds like carbamates.

Thin-Layer Chromatography (TLC): TLC is a rapid and convenient method for monitoring the progress of a reaction and for determining the appropriate solvent system for column chromatography. nih.gov By spotting the reaction mixture on a TLC plate and developing it with a suitable eluent, the individual components can be separated. The separated spots can be visualized under UV light or by using a staining reagent. nih.gov Different solvent systems can be tested to achieve optimal separation of the desired product from starting materials and byproducts. researchgate.net

Column Chromatography: For preparative scale purification, column chromatography is widely used. The crude reaction mixture is loaded onto a column packed with a stationary phase, typically silica (B1680970) gel or alumina. The components are then eluted with a solvent system, often determined from prior TLC analysis. The fractions are collected and analyzed (e.g., by TLC) to identify those containing the pure product.

High-Performance Liquid Chromatography (HPLC): HPLC is a highly efficient technique for both the analysis and purification of carbamates. s4science.atnih.govnih.govchromatographyonline.com Reversed-phase HPLC with a C8 or C18 column is commonly employed for the separation of carbamate compounds. s4science.atsepscience.com The mobile phase typically consists of a mixture of water and an organic solvent like methanol (B129727) or acetonitrile (B52724). s4science.at Detection is often achieved using a UV detector. epa.gov For carbamates lacking a strong chromophore, derivatization may be necessary to enable detection by other means, such as fluorescence. s4science.atchromatographyonline.com

Recrystallization and Precipitation Methods

Following the synthesis of both the intermediate, N-(2-hydroxyethyl)-N'-(3-methylphenyl)urea, and the final product, (3-methylphenyl) N-(2-carbamoyloxyethyl)carbamate, purification is essential to remove unreacted starting materials, byproducts, and other impurities. Recrystallization and precipitation are common and effective techniques for the purification of solid organic compounds.

The principle of recrystallization relies on the differential solubility of the desired compound and its impurities in a particular solvent or solvent system at varying temperatures. An ideal recrystallization solvent will dissolve the compound sparingly or not at all at room temperature but will dissolve it completely at an elevated temperature. Conversely, the impurities should either be insoluble in the hot solvent or remain soluble in the cold solvent.

For the urea (B33335) intermediate, N-(2-hydroxyethyl)-N'-(3-methylphenyl)urea, a range of polar solvents can be explored for recrystallization. Given the presence of both urea and hydroxyl functional groups, solvents like ethanol, isopropanol, or mixtures containing water could be suitable. In a related synthesis of 1-(2-hydroxyethyl)urea, recrystallization from pyridine (B92270) has been reported, yielding a crystalline product. google.com For N-Hydroxyethyl-N'-Butyl Urea, recrystallization from 2-butanone (B6335102) has been successfully employed. prepchem.com

The process typically involves dissolving the crude solid in a minimal amount of the hot solvent to form a saturated solution. The hot solution is then allowed to cool slowly and undisturbed. As the solution cools, the solubility of the compound decreases, leading to the formation of crystals. The slow cooling process is crucial as it allows for the formation of a pure crystalline lattice, excluding impurities which remain in the mother liquor. If crystallization does not initiate upon cooling, scratching the inner surface of the flask with a glass rod or adding a seed crystal of the pure compound can induce nucleation. Once crystallization is complete, the crystals are collected by vacuum filtration, washed with a small amount of the cold solvent, and then dried.

Precipitation is a faster method of solidification but generally results in a less pure, often amorphous or microcrystalline, solid compared to recrystallization. Precipitation can be induced by adding a non-solvent (a solvent in which the compound is insoluble) to a solution of the compound, causing it to crash out of solution.

The selection of an appropriate solvent system is critical and is often determined empirically. Below is a table of potential solvent systems for the recrystallization of the intermediate and final product, based on the polarity of the molecules.

Table 1: Potential Recrystallization Solvents

| Compound | Potential Solvent(s) | Rationale |

|---|---|---|

| N-(2-hydroxyethyl)-N'-(3-methylphenyl)urea | Ethanol, Isopropanol, Water, Pyridine, 2-Butanone | The presence of polar urea and hydroxyl groups suggests solubility in polar protic solvents. |

| (3-methylphenyl) N-(2-carbamoyloxyethyl)carbamate | Ethyl Acetate (B1210297)/Hexane, Dichloromethane (B109758)/Hexane, Acetone/Water | The increased ester character might require a solvent pair, with a more polar solvent to dissolve the compound and a non-polar anti-solvent to induce crystallization. |

Advanced Purification Strategies

When recrystallization does not yield a product of sufficient purity, more advanced purification techniques such as column chromatography are employed. Column chromatography separates compounds based on their differential adsorption onto a stationary phase while being carried through by a mobile phase.

For a compound like (3-methylphenyl) N-(2-carbamoyloxyethyl)carbamate, normal-phase or reversed-phase chromatography could be effective. In normal-phase chromatography, a polar stationary phase (e.g., silica gel or alumina) is used with a non-polar mobile phase. More polar compounds will adsorb more strongly to the stationary phase and thus elute more slowly. In reversed-phase chromatography, a non-polar stationary phase (e.g., C18-functionalized silica) is used with a polar mobile phase. In this case, less polar compounds interact more strongly with the stationary phase and have longer retention times.

The choice of the stationary and mobile phases is crucial for achieving good separation. For carbamate compounds, reversed-phase high-performance liquid chromatography (RP-HPLC) is a commonly used analytical technique, which can be scaled up for preparative purification. thermofisher.com Typical mobile phases for the separation of carbamates on a C18 column include mixtures of water and acetonitrile or methanol. researchgate.netnih.gov

The purification process would involve dissolving the crude product in a small amount of a suitable solvent and loading it onto the top of the chromatography column. The mobile phase, or eluent, is then passed through the column. The composition of the eluent can be kept constant (isocratic elution) or varied over time (gradient elution) to achieve optimal separation. Fractions of the eluent are collected as they exit the column, and those containing the pure product (as determined by a technique like thin-layer chromatography or HPLC) are combined. The solvent is then removed from the combined fractions, typically by rotary evaporation, to yield the purified compound.

Below is a table outlining a hypothetical set of conditions for the purification of (3-methylphenyl) N-(2-carbamoyloxyethyl)carbamate by column chromatography.

Table 2: Hypothetical Column Chromatography Conditions

| Parameter | Condition |

|---|---|

| Stationary Phase | Silica Gel (60 Å, 230-400 mesh) |

| Mobile Phase | Gradient of Hexane and Ethyl Acetate (e.g., starting with 10% Ethyl Acetate in Hexane, gradually increasing to 50%) |

| Detection | UV visualization at 254 nm (if the compound is UV active) or staining (e.g., potassium permanganate) |

Due to the absence of specific literature detailing the synthesis of (3-methylphenyl) N-(2-carbamoyloxyethyl)carbamate, a plausible synthetic route is proposed based on well-established reactions in organic chemistry. A logical approach involves a two-step sequence: first, the synthesis of a urea intermediate, followed by the introduction of the carbamoyloxy group.

Step 1: Synthesis of N-(2-hydroxyethyl)-N'-(3-methylphenyl)urea

The formation of the urea linkage can be efficiently achieved through the reaction of an isocyanate with an amine. In this proposed synthesis, 3-methylphenyl isocyanate would be reacted with 2-aminoethanol (ethanolamine). The lone pair of electrons on the nitrogen atom of ethanolamine (B43304) acts as a nucleophile, attacking the electrophilic carbon atom of the isocyanate group. This is a highly reliable and often high-yielding reaction. prepchem.com

The reaction is typically carried out in an inert aprotic solvent, such as dichloromethane or tetrahydrofuran, to prevent side reactions. The reaction is often exothermic, and cooling may be necessary during the addition of the isocyanate to the amine solution to control the reaction rate and prevent the formation of byproducts. The reaction generally proceeds to completion at room temperature. prepchem.com

Step 2: Synthesis of (3-methylphenyl) N-(2-carbamoyloxyethyl)carbamate

The second step involves the carbamoylation of the primary alcohol group of the N-(2-hydroxyethyl)-N'-(3-methylphenyl)urea intermediate. This transformation can be accomplished through several methods. One common method for the carbamoylation of alcohols is the use of sodium cyanate (B1221674) in the presence of an acid, such as trifluoroacetic acid or methanesulfonic acid. google.com This method generates isocyanic acid in situ, which then reacts with the alcohol to form the carbamate.

It is crucial that this reaction selectively targets the hydroxyl group over the nitrogen atoms of the urea moiety. The urea nitrogens are generally less nucleophilic than the primary alcohol, especially under acidic conditions where the urea nitrogens might be protonated. The reaction is typically performed in an inert solvent like acetonitrile at controlled temperatures. google.com

An alternative approach for the carbamoylation of alcohols involves using urea as the carbamoylating agent in the presence of a catalyst, such as a Lewis acid like indium triflate or an iron(II) catalyst. organic-chemistry.orgresearchgate.net This method is considered a greener alternative as it avoids the use of more hazardous reagents.

Figure 1: Proposed synthetic pathway for (3-methylphenyl) N-(2-carbamoyloxyethyl)carbamate

A table with hypothetical reaction parameters for this synthetic route is provided below.

Table 3: Hypothetical Reaction Parameters for Synthesis

| Step | Reactants | Solvent | Temperature (°C) | Time (h) | Hypothetical Yield (%) |

|---|---|---|---|---|---|

| 1 | 3-methylphenyl isocyanate, 2-aminoethanol | Dichloromethane | 0 to 25 | 2 | 95 |

| 2 | N-(2-hydroxyethyl)-N'-(3-methylphenyl)urea, Sodium Cyanate, Methanesulfonic Acid | Acetonitrile | 0 to 25 | 4 | 80 |

Structural Elucidation and Advanced Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides profound insights into the molecular structure of (3-methylphenyl) N-(2-carbamoyloxyethyl)carbamate by mapping the chemical environments of its proton (¹H) and carbon-13 (¹³C) nuclei.

The ¹H NMR spectrum of (3-methylphenyl) N-(2-carbamoyloxyethyl)carbamate is predicted to exhibit distinct signals corresponding to the aromatic protons of the m-tolyl group, the methylene (B1212753) protons of the ethyl bridge, the methyl protons, and the protons of the N-H groups. The protons on the aromatic ring are expected to appear in the downfield region, typically between δ 6.8 and 7.2 ppm. The methyl group protons on the tolyl ring would likely present as a singlet around δ 2.2-2.3 ppm. The two methylene groups of the ethyl bridge are anticipated to show signals around δ 3.4 and 4.2 ppm, likely as triplets due to coupling with each other. The N-H protons of the carbamate (B1207046) functionalities would give rise to broader signals, the chemical shifts of which can be influenced by solvent and concentration.

Predicted ¹H NMR Data

| Protons | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

| Ar-H | 6.8 - 7.2 | Multiplet | - |

| -NH- | Variable | Broad Singlet | - |

| -O-CH₂- | ~ 4.2 | Triplet | ~ 5-7 |

| -N-CH₂- | ~ 3.4 | Triplet | ~ 5-7 |

| Ar-CH₃ | 2.2 - 2.3 | Singlet | - |

| -NH₂ | Variable | Broad Singlet | - |

In the ¹³C NMR spectrum, the carbonyl carbons of the two carbamate groups are expected to be the most downfield, appearing in the range of δ 155-160 ppm. compoundchem.comyoutube.com The aromatic carbons of the m-tolyl group would resonate between δ 115 and 140 ppm. libretexts.orglibretexts.org The carbon of the methyl group attached to the aromatic ring is predicted to have a chemical shift around δ 21 ppm. The methylene carbons of the ethyl bridge would likely appear at approximately δ 40 ppm for the carbon adjacent to the nitrogen and around δ 63 ppm for the carbon bonded to the oxygen. libretexts.org

Predicted ¹³C NMR Data

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

| C=O | 155 - 160 |

| Ar-C (quaternary) | 138 - 140 |

| Ar-CH | 115 - 130 |

| -O-CH₂- | ~ 63 |

| -N-CH₂- | ~ 40 |

| Ar-CH₃ | ~ 21 |

Two-dimensional NMR techniques would be instrumental in confirming the structural assignments.

COSY (Correlation Spectroscopy): A COSY spectrum would reveal correlations between coupled protons. A clear cross-peak would be expected between the signals of the two methylene groups (-N-CH₂- and -O-CH₂-), confirming their connectivity.

HMQC (Heteronuclear Multiple Quantum Coherence): This experiment would establish one-bond correlations between protons and their directly attached carbons. It would be used to definitively assign the signals for each CH, CH₂, and CH₃ group.

NOESY (Nuclear Overhauser Effect Spectroscopy): A NOESY experiment could provide information about the spatial proximity of protons. This could be used to confirm the conformation of the molecule in solution.

Solid-state NMR (ssNMR) could be employed to study the structure and dynamics of (3-methylphenyl) N-(2-carbamoyloxyethyl)carbamate in its solid form. This technique is particularly useful for characterizing polymorphic forms, studying intermolecular interactions such as hydrogen bonding, and determining molecular conformation in the crystalline state. Techniques like Cross-Polarization Magic Angle Spinning (CP-MAS) would be used to enhance the signal of the less abundant ¹³C nuclei and to average out anisotropic interactions, resulting in higher resolution spectra.

Vibrational Spectroscopy

Vibrational spectroscopy, particularly Infrared (IR) spectroscopy, is a powerful tool for identifying the functional groups present in a molecule.

The IR spectrum of (3-methylphenyl) N-(2-carbamoyloxyethyl)carbamate is expected to show characteristic absorption bands for the N-H, C=O, and C-O functional groups of the carbamate moieties, as well as vibrations associated with the aromatic ring. The N-H stretching vibrations are anticipated to appear as a medium intensity band in the region of 3300-3500 cm⁻¹. libretexts.org The carbonyl (C=O) stretching vibrations of the carbamate groups are expected to produce a strong absorption band in the range of 1690-1740 cm⁻¹. oup.comrsc.orgyoutube.com The C-O stretching vibrations would likely be observed between 1200 and 1300 cm⁻¹. rsc.org Aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹, while the aromatic C=C stretching vibrations would appear in the 1400-1600 cm⁻¹ region.

Predicted Characteristic IR Absorption Bands

| Functional Group | Predicted Frequency Range (cm⁻¹) | Intensity |

| N-H Stretch | 3300 - 3500 | Medium |

| Aromatic C-H Stretch | 3000 - 3100 | Medium |

| Aliphatic C-H Stretch | 2850 - 3000 | Medium |

| C=O Stretch (Carbamate) | 1690 - 1740 | Strong |

| C=C Stretch (Aromatic) | 1400 - 1600 | Medium to Weak |

| C-O Stretch | 1200 - 1300 | Strong |

Raman Spectroscopy for Molecular Fingerprinting

For a compound like (3-methylphenyl) N-(2-carbamoyloxyethyl)carbamate, the Raman spectrum would be characterized by a series of distinct bands corresponding to its various structural components. The aromatic ring of the 3-methylphenyl group would produce characteristic peaks, while the carbamate linkages and the ethyl chain would also have specific vibrational modes.

Theoretical calculations, such as those using Density Functional Theory (DFT), can be employed to predict the Raman spectra of carbamates. These theoretical spectra, when compared with experimental data, aid in the precise assignment of vibrational peaks. nih.gov

Table 1: Illustrative Raman Bands for Aromatic Carbamates

| Raman Shift (cm⁻¹) | Vibrational Assignment |

| ~3100 - 3000 | Aromatic C-H stretching |

| ~2950 - 2850 | Aliphatic C-H stretching (from ethyl and methyl groups) |

| ~1720 - 1680 | C=O stretching (in the carbamate group) |

| ~1600 - 1580 | Aromatic C=C stretching |

| ~1300 - 1200 | C-N stretching |

| ~1200 - 1000 | C-O stretching |

| ~880, 1010, 1160 | Characteristic peaks for the carbamate group |

Note: The exact positions of the Raman bands for (3-methylphenyl) N-(2-carbamoyloxyethyl)carbamate may vary.

In a study on various carbamate pesticides, characteristic peaks for the carbamate group were identified at approximately 874, 1014, 1162, and 1716 cm⁻¹. nih.gov The analysis of ethyl carbamate in alcoholic beverages using surface-enhanced Raman scattering (SERS) identified a strong and reproducible characteristic band at 1,003 cm⁻¹. nih.gov These findings highlight the utility of Raman spectroscopy in identifying the core carbamate structure.

Mass Spectrometry (MS) Characterization

Mass spectrometry is a powerful analytical technique used to determine the mass-to-charge ratio (m/z) of ions. It is an invaluable tool for determining the molecular weight and elemental composition of a compound, as well as for elucidating its structure through fragmentation analysis.

High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, which can be used to determine the elemental composition of a molecule. For (3-methylphenyl) N-(2-carbamoyloxyethyl)carbamate (molecular formula: C₁₁H₁₄N₂O₄), the theoretical exact mass can be calculated. An experimental HRMS measurement would aim to match this theoretical value with a high degree of accuracy, typically within a few parts per million (ppm), thus confirming the elemental formula.

For instance, in the HRMS analysis of novel N-aryl carbamate derivatives, the calculated mass for methyl (2,5-dibromophenyl)carbamate ([M+H]⁺) was 307.8916, and the found mass was 307.8918, confirming its elemental composition. mdpi.com

Tandem mass spectrometry (MS/MS) involves multiple stages of mass analysis, where a precursor ion is selected and then fragmented to produce product ions. The resulting fragmentation pattern provides valuable information about the compound's structure.

For carbamates, a common fragmentation pathway involves the neutral loss of isocyanate (RNCO). In a study of fifteen carbamate pesticides, a characteristic fragment ion resulting from the neutral loss of CH₃NCO (a loss of 57 Da) was observed for many of the compounds. nih.gov The fragmentation of carbamate anions often involves decarboxylation (loss of CO₂) and the formation of fragments such as NCO⁻ and CN⁻. nih.gov

Table 2: Predicted MS/MS Fragmentation for (3-methylphenyl) N-(2-carbamoyloxyethyl)carbamate

| Precursor Ion (m/z) | Proposed Fragment Ion (m/z) | Neutral Loss |

| [M+H]⁺ | [Fragment A]⁺ | Loss of the carbamoyloxyethyl group |

| [M+H]⁺ | [Fragment B]⁺ | Loss of the 3-methylphenyl group |

| [M+H]⁺ | [Fragment C]⁺ | Cleavage of the ethyl carbamate linkage |

Note: This table represents a hypothetical fragmentation pattern. Actual fragmentation would need to be determined experimentally.

The choice of ionization technique is crucial in mass spectrometry. For many carbamates, which are often polar and thermally labile, soft ionization techniques like Electrospray Ionization (ESI) and Atmospheric Pressure Chemical Ionization (APCI) are commonly used, often coupled with liquid chromatography (LC).

Electrospray Ionization (ESI): ESI is a soft ionization technique that is well-suited for polar, medium to high molecular weight compounds. It typically produces protonated molecules [M+H]⁺ or other adducts with minimal fragmentation.

Atmospheric Pressure Chemical Ionization (APCI): APCI is another soft ionization technique that is suitable for less polar and more volatile compounds. It can sometimes induce more in-source fragmentation compared to ESI, which can provide additional structural information.

Gas Chromatography-Mass Spectrometry (GC-MS): For more volatile and thermally stable carbamates, GC-MS with Electron Ionization (EI) can be used. EI is a hard ionization technique that produces extensive fragmentation, resulting in a detailed mass spectrum that can be compared to spectral libraries for identification. The PubChem database contains EI-MS data for Ethyl N-phenylcarbamate, showing prominent peaks at m/z 93, 29, 165, 106, and 65. nih.gov

X-ray Crystallography and Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the three-dimensional atomic and molecular structure of a crystalline compound. By analyzing the diffraction pattern of X-rays passing through a single crystal, it is possible to determine the precise arrangement of atoms in the solid state, including bond lengths, bond angles, and intermolecular interactions.

For (3-methylphenyl) N-(2-carbamoyloxyethyl)carbamate, a successful X-ray crystallographic analysis would reveal the conformation of the molecule in the solid state, including the planarity of the carbamate groups and the dihedral angles between the aromatic ring and the carbamate moieties.

In the crystal structure of a related compound, phenyl N-phenylcarbamate, the two aromatic rings are oriented at a dihedral angle of 42.52°. The structure is stabilized by intermolecular N-H···O hydrogen bonds, which form infinite one-dimensional chains. nih.govresearchgate.net Similarly, the crystal structure of phenyl N-(4-nitrophenyl)carbamate shows a dihedral angle between the aromatic rings of 48.18° in one of its independent molecules. nih.gov

Table 3: Illustrative Crystallographic Data for an Aromatic Carbamate (Phenyl N-phenylcarbamate)

| Parameter | Value |

| Chemical Formula | C₁₃H₁₁NO₂ |

| Crystal System | Orthorhombic |

| Space Group | Pna2₁ |

| a (Å) | 9.4734 |

| b (Å) | 19.5825 |

| c (Å) | 5.8509 |

| V (ų) | 1085.42 |

| Z | 4 |

Source: nih.gov

Obtaining high-quality single crystals is a prerequisite for X-ray crystallographic analysis and is often the most challenging step. Several techniques can be employed for the crystal growth of organic molecules like (3-methylphenyl) N-(2-carbamoyloxyethyl)carbamate.

Common methods for crystal growth include:

Slow Evaporation: A nearly saturated solution of the compound is prepared, and the solvent is allowed to evaporate slowly over several days.

Slow Cooling: A saturated solution is prepared at an elevated temperature and then allowed to cool slowly, leading to the formation of crystals as the solubility decreases.

Vapor Diffusion: A solution of the compound is placed in a small, open container inside a larger, sealed container that contains a more volatile solvent in which the compound is less soluble. The vapor of the second solvent slowly diffuses into the first, inducing crystallization.

Liquid-Liquid Diffusion: A solution of the compound is carefully layered with a solvent in which it is insoluble. Crystals form at the interface between the two liquids.

The choice of solvent or solvent system is critical and often requires empirical optimization. Factors such as purity of the compound, temperature, and the presence of vibrations can also significantly impact crystal quality.

Unit Cell Parameters and Space Group Determination

A thorough review of scientific literature and crystallographic databases reveals a lack of available data regarding the unit cell parameters and space group determination for the compound (3-methylphenyl) N-(2-carbamoyloxyethyl)carbamate. As of the current date, no published studies have reported the single-crystal X-ray diffraction analysis required to determine these fundamental crystallographic properties.

Interactive Data Table: Unit Cell Parameters

| Parameter | Value |

| a (Å) | Data not available |

| b (Å) | Data not available |

| c (Å) | Data not available |

| α (°) | Data not available |

| β (°) | Data not available |

| γ (°) | Data not available |

| Volume (ų) | Data not available |

| Space Group | Data not available |

Molecular Conformation and Intermolecular Interactions in the Solid State

Detailed information on the molecular conformation and intermolecular interactions of (3-methylphenyl) N-(2-carbamoyloxyethyl)carbamate in the solid state is currently unavailable in the public domain. Such an analysis would typically be derived from single-crystal X-ray diffraction data, which, as noted previously, has not been reported for this specific compound. Therefore, insights into bond lengths, bond angles, dihedral angles, and the nature of hydrogen bonding or other non-covalent interactions within the crystal lattice cannot be provided at this time.

Chiroptical Spectroscopy (If Chiral Derivatives are Explored)

The exploration of chiral derivatives of (3-methylphenyl) N-(2-carbamoyloxyethyl)carbamate and their chiroptical properties has not been documented in the available scientific literature. Chiroptical spectroscopy, which includes techniques like Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD), is employed to study the three-dimensional structure of chiral molecules.

Circular Dichroism (CD) Spectroscopy

There are no published studies reporting the Circular Dichroism (CD) spectroscopy of any chiral derivatives of (3-methylphenyl) N-(2-carbamoyloxyethyl)carbamate. CD spectroscopy measures the differential absorption of left- and right-circularly polarized light, providing information about the stereochemistry and secondary structure of chiral compounds. Without experimental data, no analysis of the electronic transitions and their relationship to the molecular asymmetry of this compound's derivatives can be offered.

Optical Rotatory Dispersion (ORD)

Similarly, no Optical Rotatory Dispersion (ORD) data for chiral derivatives of (3-methylphenyl) N-(2-carbamoyloxyethyl)carbamate is available. ORD measures the change in the angle of plane-polarized light as a function of wavelength. This technique is valuable for determining the absolute configuration of chiral molecules and studying conformational changes. The absence of such studies precludes any discussion of the ORD properties for this class of compounds.

Theoretical and Computational Chemistry Studies

Quantum Chemical Calculations

Quantum chemical calculations are instrumental in understanding the fundamental electronic properties of molecules. For "(3-methylphenyl) N-(2-carbamoyloxyethyl)carbamate," these calculations can elucidate its stability, reactivity, and spectroscopic characteristics.

Density Functional Theory (DFT) is a widely used computational method to investigate the electronic structure of molecules. By calculating the electron density, DFT can predict various chemical properties. For carbamate (B1207046) derivatives, DFT has been employed to study their reactivity and toxicity. mdpi.com

A frontier molecular orbital analysis, including the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is crucial. The energy of the HOMO is related to the electron-donating ability of a molecule, while the LUMO energy indicates its electron-accepting ability. The HOMO-LUMO energy gap is a key indicator of chemical reactivity and stability. mdpi.com For "(3-methylphenyl) N-(2-carbamoyloxyethyl)carbamate," a smaller HOMO-LUMO gap would suggest higher reactivity.

DFT calculations can also generate electrostatic potential maps, which visualize the charge distribution on the molecule's surface. These maps are valuable for predicting sites susceptible to electrophilic or nucleophilic attack, thus providing insights into intermolecular interactions.

Table 1: Hypothetical DFT-Calculated Electronic Properties of (3-methylphenyl) N-(2-carbamoyloxyethyl)carbamate

| Property | Calculated Value | Significance |

| HOMO Energy | -6.5 eV | Indicates electron-donating capability. |

| LUMO Energy | -0.8 eV | Indicates electron-accepting capability. |

| HOMO-LUMO Gap | 5.7 eV | Reflects chemical reactivity and stability. |

| Dipole Moment | 3.2 D | Measures the polarity of the molecule. |

Note: The values in this table are hypothetical and serve as an illustration of the data that would be obtained from DFT calculations.

Ab initio methods are quantum chemical calculations based on first principles, without the use of empirical parameters. While computationally more demanding than DFT, methods like Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory can provide highly accurate results for molecular geometries, interaction energies, and spectroscopic properties. For carbamates, these high-level calculations can be used to benchmark the performance of more computationally efficient methods. researchgate.net

These methods would be particularly useful for obtaining precise information on the intramolecular forces that stabilize different conformers of "(3-methylphenyl) N-(2-carbamoyloxyethyl)carbamate".

The choice of a basis set is a critical aspect of any quantum chemical calculation, as it directly impacts the accuracy and computational cost. For a molecule like "(3-methylphenyl) N-(2-carbamoyloxyethyl)carbamate," a balance must be struck between the desired accuracy and the available computational resources.

Commonly used basis sets for organic molecules include the Pople-style basis sets (e.g., 6-31G*, 6-311++G**) and the correlation-consistent basis sets (e.g., cc-pVDZ, aug-cc-pVTZ). The selection would depend on the specific property being investigated, with larger basis sets generally providing more accurate results at a higher computational expense.

Molecular Dynamics (MD) Simulations

Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. These simulations provide detailed information about the conformational dynamics and interactions of molecules in different environments.

The flexibility of the "(3-methylphenyl) N-(2-carbamoyloxyethyl)carbamate" molecule is determined by the rotational freedom around its single bonds. MD simulations can explore the potential energy surface of the molecule to identify stable conformers and the energy barriers between them. nih.govacs.org Studies on other carbamates have shown that they can exist in different conformations, and the relative stability of these conformers can be influenced by intramolecular hydrogen bonding. researchgate.netchemrxiv.org

By simulating the molecule's movement over nanoseconds or longer, MD can reveal the preferred shapes and the flexibility of different parts of the molecule, such as the phenyl ring and the ethylcarbamate chain.

Table 2: Hypothetical Torsion Angles for Stable Conformers of (3-methylphenyl) N-(2-carbamoyloxyethyl)carbamate from MD Simulations

| Torsion Angle | Conformer 1 (degrees) | Conformer 2 (degrees) |

| C-O-C-N | 178.5 | 65.2 |

| O-C-N-C | 179.1 | -175.8 |

| C-N-C-C | -95.3 | 170.4 |

Note: The values in this table are hypothetical and represent the type of data generated from conformational analysis using MD simulations.

The behavior of "(3-methylphenyl) N-(2-carbamoyloxyethyl)carbamate" in a biological or chemical system is significantly influenced by its interactions with the surrounding solvent molecules. MD simulations can explicitly model the solvent (e.g., water, chloroform) to study these effects. nih.govacs.org

Structure-Reactivity Relationship Prediction (non-biological context)

The reactivity of a molecule is fundamentally governed by its electronic structure. Computational methods allow for the prediction of how (3-methylphenyl) N-(2-carbamoyloxyethyl)carbamate is likely to interact with other chemical species by identifying regions of high and low electron density and by calculating the energy required to break its chemical bonds.

Fukui functions are a conceptual tool derived from density functional theory (DFT) that help in identifying the most reactive sites within a molecule. Specifically, they indicate the change in electron density at a particular point in the molecule when an electron is added or removed. This allows for the prediction of sites susceptible to nucleophilic attack (where an electron is accepted) and electrophilic attack (where an electron is donated).

For (3-methylphenyl) N-(2-carbamoyloxyethyl)carbamate, computational calculations can determine the Fukui indices for each atom. A higher value of the Fukui function for accepting an electron (f+) indicates a more electrophilic site, while a higher value for donating an electron (f-) points to a more nucleophilic site. These calculations are critical for understanding the molecule's reactivity in various chemical environments.

Table 1: Calculated Fukui Indices for Selected Atoms in (3-methylphenyl) N-(2-carbamoyloxyethyl)carbamate No specific experimental or computational data for the Fukui functions of (3-methylphenyl) N-(2-carbamoyloxyethyl)carbamate were found in the public domain. The following table is a hypothetical representation based on general chemical principles for illustrative purposes.

| Atom | f+ (Electrophilic Attack) | f- (Nucleophilic Attack) | Predicted Reactivity |

|---|---|---|---|

| Carbonyl Carbon (C=O) of carbamate 1 | 0.18 | 0.05 | Highly electrophilic |

| Carbonyl Carbon (C=O) of carbamate 2 | 0.17 | 0.06 | Electrophilic |

| Nitrogen (NH) of carbamate 1 | 0.04 | 0.12 | Nucleophilic |

| Oxygen (C=O) of carbamate 1 | 0.09 | 0.15 | Nucleophilic |

Bond dissociation energy (BDE) is the energy required to break a specific bond homolytically, forming two radical species. Calculating BDEs provides insight into the stability of a molecule and the likelihood of particular bonds breaking during a chemical reaction. Similarly, the computation of reaction barriers, or activation energies, helps in predicting the kinetics of a reaction.

Theoretical studies can predict the BDE for various bonds within (3-methylphenyl) N-(2-carbamoyloxyethyl)carbamate. For instance, the C-O and C-N bonds within the carbamate linkages are of particular interest. These calculations are typically performed using high-level quantum mechanical methods.

Table 2: Predicted Bond Dissociation Energies (BDE) for Key Bonds in (3-methylphenyl) N-(2-carbamoyloxyethyl)carbamate Specific BDE values for (3-methylphenyl) N-(2-carbamoyloxyethyl)carbamate are not readily available in published literature. The data presented here are hypothetical and serve as an illustration of what such a computational study would yield.

| Bond | Predicted BDE (kcal/mol) | Implication |

|---|---|---|

| C(aryl)-O | ~95 | Strong bond, less likely to cleave |

| O-C(O) | ~85 | Moderately strong bond |

| C(O)-N | ~80 | Relatively weaker, potential site for cleavage |

| N-C(ethyl) | ~90 | Strong bond |

Predictive Modeling of Spectroscopic Properties

Computational chemistry is an invaluable tool for predicting and interpreting spectroscopic data. By simulating spectra, researchers can aid in the assignment of experimental results and gain a deeper understanding of molecular structure and dynamics.

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary technique for structure elucidation. Quantum mechanical calculations, particularly using DFT, can predict the ¹H and ¹³C NMR chemical shifts of a molecule with a high degree of accuracy. nih.gov These predictions are based on calculating the magnetic shielding tensors for each nucleus in the molecule. Comparing computationally predicted chemical shifts with experimental data can confirm or help revise a proposed structure. Modern approaches, including the use of graph neural networks, are also being developed to enhance the speed and accuracy of these predictions. nih.govrsc.orgchemrxiv.orgarxiv.org

Table 3: Predicted vs. Hypothetical Experimental NMR Chemical Shifts (ppm) for (3-methylphenyl) N-(2-carbamoyloxyethyl)carbamate As no experimental NMR data for this specific compound is publicly available, this table presents hypothetical data for illustrative purposes. The predicted values are representative of what a DFT calculation might produce.

| Atom/Group | Predicted ¹³C Chemical Shift (ppm) | Hypothetical Experimental ¹³C Chemical Shift (ppm) | Predicted ¹H Chemical Shift (ppm) | Hypothetical Experimental ¹H Chemical Shift (ppm) |

|---|---|---|---|---|

| Aromatic CH (ortho) | ~118 | 118.5 | ~7.10 | 7.12 |

| Aromatic CH (meta) | ~129 | 129.2 | ~7.25 | 7.28 |

| Aromatic C-O | ~151 | 151.3 | - | - |

| Carbamate C=O | ~155 | 155.1 | - | - |

| CH₂-N | ~42 | 42.3 | ~3.40 | 3.42 |

| CH₂-O | ~63 | 63.5 | ~4.20 | 4.22 |

| Aromatic CH₃ | ~21 | 21.4 | ~2.30 | 2.31 |

Vibrational spectroscopy, including infrared (IR) and Raman spectroscopy, provides information about the functional groups and bonding within a molecule. Computational methods can simulate these spectra by calculating the vibrational frequencies and their corresponding intensities. These simulated spectra are instrumental in assigning the absorption bands observed in experimental spectra to specific molecular vibrations, such as stretching, bending, and torsional modes. This is particularly useful for complex molecules where spectral interpretation can be challenging.

Table 4: Key Calculated Vibrational Frequencies for (3-methylphenyl) N-(2-carbamoyloxyethyl)carbamate This table contains hypothetical data as specific vibrational spectra for this compound are not available. The frequencies are representative of typical values for the listed functional groups.

| Vibrational Mode | Predicted Frequency (cm⁻¹) | Description |

|---|---|---|

| N-H Stretch | ~3350 | Stretching of the N-H bond in the carbamate group. |

| C-H Stretch (Aromatic) | ~3050 | Stretching of the C-H bonds on the phenyl ring. |

| C-H Stretch (Aliphatic) | ~2950 | Stretching of the C-H bonds in the ethyl group. |

| C=O Stretch (Carbamate) | ~1700 | Stretching of the carbonyl groups in the carbamate linkages. |

| C-O Stretch | ~1200 | Stretching of the C-O single bonds. |

Chemical Stability, Degradation Kinetics, and Reaction Mechanisms

Hydrolytic Stability of the Carbamate (B1207046) Linkages

No information was found regarding the hydrolytic stability of (3-methylphenyl) N-(2-carbamoyloxyethyl)carbamate.

pH-Dependent Hydrolysis Kinetics

Specific kinetic data, such as rate constants (k) or half-lives (t½) at various pH values, for the hydrolysis of (3-methylphenyl) N-(2-carbamoyloxyethyl)carbamate are not available in the reviewed literature. To populate a data table, studies would need to be conducted to measure the rate of degradation of the parent compound under controlled pH and temperature conditions.

Table 1: Illustrative Table for pH-Dependent Hydrolysis Kinetics of (3-methylphenyl) N-(2-carbamoyloxyethyl)carbamate No data available

| pH | Temperature (°C) | Rate Constant (k) | Half-life (t½) |

|---|---|---|---|

Identification of Hydrolytic Degradation Products

There are no published studies that identify the products formed from the hydrolysis of (3-methylphenyl) N-(2-carbamoyloxyethyl)carbamate. Analysis of degradation mixtures, typically using techniques like High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (MS) or Nuclear Magnetic Resonance (NMR) spectroscopy, would be required to identify the resultant chemical species.

Mechanistic Insights into Ester and Amide Hydrolysis

A mechanistic investigation into the hydrolysis of the ester and carbamate (amide-like) linkages within (3-methylphenyl) N-(2-carbamoyloxyethyl)carbamate has not been reported. Such a study would involve elucidating the reaction pathways, including whether the cleavage occurs via base-catalyzed (e.g., BAc2 or E1cB) or acid-catalyzed mechanisms, and identifying any transient intermediates.

Photolytic Degradation Pathways

No data exists in the scientific literature concerning the photolytic degradation of (3-methylphenyl) N-(2-carbamoyloxyethyl)carbamate.

UV/Vis Absorption Properties and Photochemical Reactivity

The UV/Vis absorption spectrum for (3-methylphenyl) N-(2-carbamoyloxyethyl)carbamate, which is necessary to determine the wavelengths of light it absorbs and thus its potential for photodegradation, is not available. Information on its photochemical reactivity, such as its quantum yield, is also absent.

Table 2: Illustrative Table for UV/Vis Absorption Properties of (3-methylphenyl) N-(2-carbamoyloxyethyl)carbamate No data available

| Wavelength (λmax, nm) | Molar Absorptivity (ε, M⁻¹cm⁻¹) | Solvent |

|---|---|---|

Identification of Photodegradation Intermediates and Products

There are no studies that have investigated and identified the intermediates or final products resulting from the photolytic degradation of (3-methylphenyl) N-(2-carbamoyloxyethyl)carbamate. Characterization of these photoproducts would be essential for understanding its environmental fate when exposed to sunlight.

Mechanisms of Photo-Induced Bond Cleavage and Rearrangement

Research on representative aromatic carbamates indicates that photodegradation is primarily initiated by the singlet excited state (S), with the triplet state (T) also playing a role in compounds with more extensive conjugated systems. nih.gov Upon excitation, these molecules can generate both radical cations and phenoxyl radicals. The formation of phenoxyl radicals is a key step, predominantly occurring through the cleavage of the C-O bond within the ester group. These highly reactive phenoxyl radicals can then abstract hydrogen atoms from surrounding solvent molecules. nih.gov

For N-aryl carbamates, another potential photochemical reaction is the photo-Fries rearrangement. This process involves the cleavage of the ester bond and the subsequent migration of the carbamoyl (B1232498) group to the aromatic ring, typically at the ortho or para position, yielding substituted phenolic compounds. Unsubstituted N-aryl carbamates have been observed to undergo a slow photo-Fries reaction. researchgate.net

In the context of "(3-methylphenyl) N-(2-carbamoyloxyethyl)carbamate," two primary pathways for photo-induced bond cleavage can be postulated:

Homolytic cleavage of the ester C-O bond: This would lead to the formation of a (3-methylphenyl)carbamoyl radical and an oxygen-centered radical on the ethyl carbamate moiety.

Homolytic cleavage of the N-C bond: This would generate a 3-methylphenylaminyl radical and a (2-carbamoyloxyethyl)carbonyl radical.

The subsequent reactions of these radicals would lead to a variety of degradation products. It is also possible that the presence of the second carbamate group in the N-ethyl substituent could influence the photochemical behavior, potentially offering additional reaction pathways or altering the stability of the initial radical intermediates.

Oxidative Stability and Mechanisms

The oxidative degradation of carbamates is a significant pathway for their transformation in various environments. The presence of both an aromatic ring and carbamate functional groups in "(3-methylphenyl) N-(2-carbamoyloxyethyl)carbamate" suggests its susceptibility to oxidative processes.

Reactivity with Oxidizing Agents (e.g., Peroxides, Radicals)

Carbamate insecticides are known to be degraded by hydroxyl radicals (•OH), which are highly reactive oxygen species. researchgate.net These radicals can initiate degradation by abstracting a hydrogen atom from a methyl group present in the carbamate structure. researchgate.net Phenyl radical-induced damage to molecules with similar functional groups has also been studied, indicating that heteroaromatic side chains and sulfur-containing groups are highly susceptible to attack. nih.govnih.gov

While specific data on the reaction of "(3-methylphenyl) N-(2-carbamoyloxyethyl)carbamate" with peroxides is not available, studies on other organic compounds suggest that oxidation would likely target the aromatic ring and the N-alkyl chain. The methyl group on the phenyl ring and the methylene (B1212753) groups of the ethyl chain are potential sites for hydrogen abstraction by radicals.

Characterization of Oxidative Degradation Products

The characterization of oxidative degradation products of complex molecules often reveals a multitude of compounds. For biotherapeutic antibodies, which contain various amino acid residues, oxidation by hydrogen peroxide leads to products such as methionine sulfoxide, methionine sulfone, and various tryptophan oxidation products like N-formylkynurenine and kynurenine. nih.gov While the structure of "(3-methylphenyl) N-(2-carbamoyloxyethyl)carbamate" is different, this illustrates the complexity of oxidative degradation.

Based on the general principles of organic chemistry, the oxidation of "(3-methylphenyl) N-(2-carbamoyloxyethyl)carbamate" could potentially lead to:

Hydroxylation of the aromatic ring: The introduction of hydroxyl groups at various positions on the 3-methylphenyl ring.

Oxidation of the methyl group: Conversion of the methyl group to a hydroxymethyl, formyl, or carboxyl group.

Oxidation of the N-ethyl chain: Formation of hydroxylated or carbonylated products on the ethyl group.

Cleavage of the carbamate linkages: This would lead to the formation of 3-methylaniline, carbon dioxide, and derivatives of 2-aminoethanol.

The exact distribution of these products would depend on the specific oxidizing agent and reaction conditions.

Role of Substituents in Oxidation Susceptibility

Substituents on the aromatic ring can significantly influence the susceptibility of a molecule to oxidation. Electron-donating groups, such as the methyl group in "(3-methylphenyl) N-(2-carbamoyloxyethyl)carbamate," generally increase the electron density of the aromatic ring, making it more susceptible to electrophilic attack by oxidizing agents.

Thermal Decomposition Pathways

The thermal stability of carbamates is a critical parameter, particularly for applications where they might be exposed to elevated temperatures. The decomposition of carbamates can proceed through several pathways, often leading to the formation of isocyanates, amines, and alkenes.

Thermogravimetric Analysis (TGA) for Thermal Stability

Thermogravimetric analysis (TGA) is a standard technique used to assess the thermal stability of materials by measuring the change in mass as a function of temperature. While TGA data for "(3-methylphenyl) N-(2-carbamoyloxyethyl)carbamate" is not specifically available, studies on other carbamates provide insights into their thermal behavior.

For example, the thermal decomposition of ethyl N-methyl-N-phenylcarbamate in the gas phase occurs between 329-380°C, yielding N-methylaniline, carbon dioxide, and ethylene (B1197577). researchgate.netscispace.com This reaction is unimolecular and proceeds via a mechanism similar to the pyrolysis of acetates and carbonates. researchgate.netscispace.com Methyl N-alkyl/aryl carbamates are known to undergo thermal decomposition through competing pathways, one of which involves the elimination of methanol (B129727) to form an alkyl/aryl isocyanate. researchgate.net

A study on t-butyl N-arylcarbamates showed that these compounds decompose at 177.5°C in diphenyl ether to yield carbon dioxide, isobutylene, and the corresponding amine. cdnsciencepub.com The rate of decomposition was found to increase with the increasing electronegativity of the substituent on the aromatic ring. cdnsciencepub.com

Based on these findings, the thermal decomposition of "(3-methylphenyl) N-(2-carbamoyloxyethyl)carbamate" would likely involve the cleavage of one or both carbamate linkages. Possible decomposition pathways include:

Formation of an isocyanate: Elimination of 2-carbamoyloxyethanol to form 3-methylphenyl isocyanate.

Formation of an amine and an alkene: If the N-substituent were a t-butyl group, the formation of an amine, carbon dioxide, and an alkene would be expected. cdnsciencepub.com Given the structure of the N-(2-carbamoyloxyethyl) group, a more complex fragmentation pattern is likely.

Intramolecular cyclization: The presence of two carbamate groups could potentially lead to intramolecular reactions and the formation of cyclic products upon heating.

The following table summarizes the thermal decomposition products of some analogous carbamates:

| Carbamate Compound | Decomposition Temperature (°C) | Major Decomposition Products |

| Ethyl N-methyl-N-phenylcarbamate | 329-380 | N-methylaniline, Carbon dioxide, Ethylene |

| t-Butyl N-phenylcarbamate | 177.5 | Aniline, Carbon dioxide, Isobutylene |

This data suggests that the thermal stability and decomposition products of "(3-methylphenyl) N-(2-carbamoyloxyethyl)carbamate" will be dependent on its specific substitution pattern and the strength of its carbamate bonds.

Differential Scanning Calorimetry (DSC) for Phase Transitions and Decomposition Enthalpies

Differential Scanning Calorimetry (DSC) is a thermoanalytical technique used to investigate the thermal properties of materials, including phase transitions and decomposition. In a DSC analysis, the difference in the amount of heat required to increase the temperature of a sample and a reference is measured as a function of temperature. This allows for the determination of transition temperatures and the enthalpy changes associated with them.

For the compound (3-methylphenyl) N-(2-carbamoyloxyethyl)carbamate , a thorough review of scientific literature reveals a notable absence of publicly available DSC data. Consequently, specific values for its melting point, any potential polymorphic phase transitions, and the enthalpy of decomposition have not been documented in the accessible scientific domain.

While studies on other carbamate derivatives exist, direct extrapolation of their thermal behavior to (3-methylphenyl) N-(2-carbamoyloxyethyl)carbamate would be speculative without experimental validation. The thermal stability and phase transition behavior of carbamates can be significantly influenced by the nature and substitution pattern of the aromatic ring, as well as the structure of the side chains. Therefore, without specific DSC analysis of (3-methylphenyl) N-(2-carbamoyloxyethyl)carbamate , its precise phase transition temperatures and decomposition enthalpies remain undetermined.

Identification of Thermal Degradation Products and Mechanisms

The thermal degradation of carbamates can proceed through various reaction pathways, largely dependent on their specific chemical structure and the conditions of decomposition. Generally, the degradation of carbamates can lead to the formation of isocyanates, alcohols, amines, and carbon dioxide, among other potential products. The specific mechanisms often involve either a concerted process or a stepwise reaction involving the cleavage of the carbamate linkage.

In the case of (3-methylphenyl) N-(2-carbamoyloxyethyl)carbamate , there is no specific research available in the scientific literature that identifies its thermal degradation products or elucidates its decomposition mechanisms. Investigations employing techniques such as Thermogravimetric Analysis coupled with Mass Spectrometry (TGA-MS) or Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS) would be necessary to identify the volatile and semi-volatile compounds formed upon heating.

Advanced Analytical Methodologies for Research Applications

Chromatographic Quantification in Non-Biological Matrices

Chromatography stands as a cornerstone for the analytical determination of carbamates. The choice between liquid and gas chromatography is typically dictated by the analyte's physicochemical properties, such as volatility, thermal stability, and polarity.

High-Performance Liquid Chromatography (HPLC) is a highly suitable and widely used technique for the analysis of carbamate (B1207046) compounds. researchgate.netmdpi.com For "(3-methylphenyl) N-(2-carbamoyloxyethyl)carbamate," a reversed-phase HPLC (RP-HPLC) method is generally preferred. This approach utilizes a nonpolar stationary phase and a polar mobile phase, which is well-suited for separating moderately polar compounds like many carbamates.

Method development for this compound would involve the systematic optimization of several key parameters to achieve the desired chromatographic performance, including adequate retention, resolution from potential impurities, and symmetrical peak shape. A diode-array detector (DAD) is often employed as it allows for the precise identification of different metabolites through spectrum libraries. mdpi.com

Key HPLC Method Parameters for Carbamate Analysis:

| Parameter | Typical Conditions | Purpose |

| Column | C18 (Octadecylsilyl) | Provides a nonpolar stationary phase for effective separation of moderately polar analytes. |

| Mobile Phase | Acetonitrile (B52724)/Water or Methanol (B129727)/Water gradient | The organic modifier and its gradient are optimized to control the retention and elution of the analyte. |

| Flow Rate | 0.5 - 1.5 mL/min | Influences analysis time, resolution, and system pressure. |

| Column Temperature | 25 - 40 °C | Affects viscosity of the mobile phase and can improve peak shape and reproducibility. |

| Injection Volume | 5 - 20 µL | The amount of sample introduced into the system, optimized for sensitivity without overloading the column. |

| Detection | UV-Vis (DAD) at ~220 nm | Carbamates typically exhibit UV absorbance, and a DAD allows for spectral confirmation. |

Research on the analysis of N-methyl carbamates has demonstrated the reliability and cost-effectiveness of HPLC-DAD methods. researchgate.netmdpi.com The validation of such a method would include assessing parameters like linearity, precision, accuracy, selectivity, and recovery to ensure the data is reliable for its intended purpose. mdpi.com

Direct Gas Chromatography (GC) analysis of many carbamates can be challenging due to their thermal lability, which can lead to decomposition in the high temperatures of the GC inlet and column. nih.gov However, for certain carbamates, or through the use of specific techniques, GC can be a viable option. Fast GC with cold on-column injection has been shown to successfully analyze some N-carbamates without thermal decomposition by minimizing the exposure of the analytes to high temperatures. nih.gov

For a compound like "(3-methylphenyl) N-(2-carbamoyloxyethyl)carbamate," direct GC analysis might be problematic. A potential workaround is derivatization, a process that converts the analyte into a more volatile and thermally stable derivative. While this adds a step to the sample preparation process, it can significantly improve chromatographic performance.

The coupling of chromatographic separation with mass spectrometry (MS) detection provides a powerful analytical tool, offering enhanced sensitivity and selectivity compared to conventional detectors. mdpi.com

Liquid Chromatography-Mass Spectrometry (LC-MS) is particularly well-suited for the analysis of carbamates. Following separation by HPLC, the analyte enters the mass spectrometer, where it is ionized and fragmented. The resulting mass spectrum provides a unique fingerprint of the molecule, allowing for highly confident identification and quantification. LC-MS/MS, or tandem mass spectrometry, further enhances selectivity by monitoring specific fragmentation transitions of the parent ion. nih.govnih.gov

Gas Chromatography-Mass Spectrometry (GC-MS) can be employed for the analysis of volatile carbamates or their derivatives. mdpi.com The mass spectrometer provides detailed structural information, aiding in the unambiguous identification of the target compound and any related impurities. mdpi.comfrontiersin.org

Typical Mass Spectrometry Parameters for Carbamate Analysis:

| Parameter | Typical Setting | Purpose |

| Ionization Mode | Electrospray Ionization (ESI) for LC-MS; Electron Ionization (EI) for GC-MS | ESI is a soft ionization technique suitable for polar and thermally labile molecules, while EI is a harder ionization method that produces extensive fragmentation for structural elucidation. |

| Polarity | Positive or Negative Ion Mode | The choice depends on the analyte's ability to gain or lose a proton. |

| Mass Analyzer | Quadrupole, Time-of-Flight (TOF), Orbitrap | Different mass analyzers offer varying levels of resolution, mass accuracy, and scan speed. |

| Detection Mode | Full Scan, Selected Ion Monitoring (SIM), Multiple Reaction Monitoring (MRM) | Full scan provides a complete mass spectrum, while SIM and MRM offer increased sensitivity and selectivity by focusing on specific ions. |

Electrophoretic Techniques for Separation and Analysis

Capillary electrophoresis (CE) offers a high-efficiency alternative to chromatography for the separation of a wide range of analytes, including ions and neutral molecules. wikipedia.orglibretexts.org

In CE, separation is achieved based on the differential migration of analytes in an electric field within a narrow capillary. ncfinternational.it For charged analytes, the primary separation mechanism is their differing electrophoretic mobilities. libretexts.org The instrumentation for CE is relatively straightforward, consisting of a high-voltage power supply, a capillary, electrodes, a detector, and a data processing unit. wikipedia.org

For a neutral compound like "(3-methylphenyl) N-(2-carbamoyloxyethyl)carbamate," a direct separation by Capillary Zone Electrophoresis (CZE) would not be effective as there is no migration in the electric field. However, CE can be adapted for neutral molecules through the use of Micellar Electrokinetic Chromatography (MEKC).

Recent advancements have seen the coupling of CE with mass spectrometry (CE-MS), which provides a powerful tool for the identification of compounds in complex mixtures with high sensitivity and specificity. nih.govnih.gov

MEKC is a hybrid of electrophoresis and chromatography that allows for the separation of neutral analytes. nih.govwikipedia.org This is achieved by adding a surfactant to the buffer solution at a concentration above its critical micelle concentration (CMC). wikipedia.orgnih.gov These micelles form a pseudo-stationary phase. Neutral analytes partition between the aqueous buffer (mobile phase) and the hydrophobic interior of the micelles. nih.govnih.gov

The separation in MEKC is based on the differential partitioning of the analyte between the mobile aqueous phase and the micellar pseudo-stationary phase. nih.gov This technique extends the applicability of CE to neutral compounds and is a promising approach for the analysis of "(3-methylphenyl) N-(2-carbamoyloxyethyl)carbamate." nih.gov

Potential MEKC Method Parameters:

| Parameter | Typical Conditions | Purpose |

| Capillary | Fused silica (B1680970), 50-75 µm i.d. | Provides the separation channel. |

| Background Electrolyte (BGE) | Borate or phosphate (B84403) buffer | Maintains a stable pH and conductivity. |

| Surfactant | Sodium dodecyl sulfate (B86663) (SDS) | Forms the micellar pseudo-stationary phase. |

| Applied Voltage | 15 - 30 kV | Drives the separation. |

| Temperature | 20 - 30 °C | Affects viscosity and, therefore, migration times. |

| Detection | UV-Vis | Monitors the separated analytes as they pass the detector window. |

The development of an MEKC method for "(3-methylphenyl) N-(2-carbamoyloxyethyl)carbamate" would involve optimizing the type and concentration of the surfactant, the buffer pH, and the applied voltage to achieve the desired separation efficiency and analysis time.

Electrochemical Detection and Quantification

Electrochemical methods offer a sensitive, rapid, and cost-effective approach for the analysis of electroactive compounds like carbamates. These techniques are based on measuring the current or potential changes resulting from the redox reactions of the analyte at an electrode surface.

Voltammetric Techniques (Cyclic Voltammetry, Differential Pulse Voltammetry)

Voltammetric techniques involve applying a varying potential to an electrode and measuring the resulting current. They are powerful tools for studying the electrochemical behavior of carbamates and for their quantitative determination.

Cyclic Voltammetry (CV) is primarily used to investigate the redox properties of a substance, such as the reversibility of an electrochemical reaction and the stability of reaction products. For many carbamates, direct oxidation occurs at a relatively high potential. The process is often irreversible, indicating a complex reaction mechanism that may involve subsequent chemical reactions after the initial electron transfer. Studies on various carbamate pesticides have shown that the oxidation process is typically diffusion-controlled. scielo.brsemanticscholar.org

Differential Pulse Voltammetry (DPV) is a more sensitive technique for quantitative analysis compared to CV. By superimposing potential pulses on a linear potential sweep and measuring the differential current, DPV effectively minimizes the background charging current, leading to lower detection limits. researchgate.net The peak height in a DPV voltammogram is directly proportional to the concentration of the analyte. For the analysis of some carbamates, an initial alkaline hydrolysis step is employed to convert them into their more easily oxidizable phenolic derivatives, which significantly enhances the sensitivity of the DPV method. researchgate.netacs.org

Below is a table summarizing the DPV conditions for the analysis of several carbamate pesticides, which could be adapted for (3-methylphenyl) N-(2-carbamoyloxyethyl)carbamate.

| Analyte | Working Electrode | Supporting Electrolyte (pH) | Peak Potential (V vs. ref) | Linear Range | Detection Limit (LOD) | Reference |

|---|---|---|---|---|---|---|

| Carbofuran | Glassy Carbon Electrode | Perchloric Acid (pH 2.8) | +0.688 | 1.0–30 mg/L | Not Reported | researchgate.net |

| Carbaryl | Glassy Carbon Electrode | Perchloric Acid (pH 2.8) | +0.664 | 1.0–30 mg/L | Not Reported | researchgate.net |

| Thiodicarb | Carbon Nanotubes Paste Electrode | Universal Buffer (pH 4.0) | -0.6 (accumulation) | 10⁻¹⁰–10⁻⁵ M | 1.07 x 10⁻⁷ M | semanticscholar.orgiapchem.org |

| Aldicarb | Carbon Nanotubes Paste Electrode | Universal Buffer (pH 4.0) | -0.6 (accumulation) | 10⁻¹⁰–10⁻⁵ M | 1.09 x 10⁻⁷ M | semanticscholar.orgiapchem.org |

Amperometric Detection

Amperometry involves applying a constant potential to a working electrode and measuring the current as a function of time. This technique is particularly well-suited for flow systems, such as in Flow Injection Analysis (FIA) or as a detector for High-Performance Liquid Chromatography (HPLC).

For carbamate analysis, amperometric detection is often performed after chromatographic separation. Similar to voltammetric methods, direct detection can be challenging due to the high oxidation potentials required. A common strategy is to hydrolyze the carbamates post-column into electroactive species that can be detected at a lower potential, thereby improving selectivity and sensitivity. acs.orgnih.gov Boron-doped diamond (BDD) electrodes have shown excellent stability and sensitivity for the amperometric detection of both underivatized carbamates at high potentials and their phenolic hydrolysis products at lower potentials. acs.orgepa.gov

The table below presents examples of amperometric detection of carbamate hydrolysis products, a strategy applicable to (3-methylphenyl) N-(2-carbamoyloxyethyl)carbamate.

| Analyte (Hydrolysis Product) | Electrode | Applied Potential (V vs. Ag/AgCl) | Linear Range (µM) | Detection Limit (µM) | Reference |

|---|---|---|---|---|---|

| Carbaryl (α-naphthol) | AuNP-ITO Electrode | Not Specified | 1 - 100 | 0.34 | nih.gov |

| Metolcarb (m-cresol) | AuNP-ITO Electrode | Not Specified | 1 - 100 | 0.16 | nih.gov |

| Carbofuran (hydrolyzed) | Boron-Doped Diamond | +0.9 | 0.01 - 10 | 0.005 | acs.org |

| Carbaryl (hydrolyzed) | Boron-Doped Diamond | +0.9 | 0.01 - 10 | 0.003 | acs.org |

Derivatization Strategies for Enhanced Analytical Performance

Derivatization is a chemical modification process used to convert an analyte into a product with improved properties for separation and detection. For carbamates, which can be thermally labile and may lack strong chromophores or fluorophores, derivatization is a key strategy to enhance analytical performance. scispec.co.th

Pre-column and Post-column Derivatization for Spectroscopic Detection